6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of tetrahydronaphthalenes This compound features a naphthalene ring system that is partially hydrogenated, with a methoxy group at the 6-position, a methyl group at the 7-position, and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methoxy-1-tetralone.
Methylation: The 7-position methyl group can be introduced via a Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst such as aluminum chloride.
Reduction: The carbonyl group of the tetralone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents like ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and methyl substitutions on the biological activity of tetrahydronaphthalene derivatives. It may serve as a model compound in pharmacological studies.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural similarity to certain bioactive molecules suggests it could be modified to produce compounds with therapeutic effects.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for diverse chemical modifications, making it versatile for various applications.
Mechanism of Action
The mechanism by which 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and methyl groups can affect its binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the 7-methyl group, which may alter its chemical and biological properties.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Uniqueness
The combination of methoxy, methyl, and amine groups in 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine provides a unique set of properties that can be exploited in various chemical reactions and applications. Its structural features allow for specific interactions in biological systems, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7,11H,3-5,13H2,1-2H3 |
InChI Key |
FPLIXUGVROEMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.